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CAS No.: 31865-25-5

Cat. No.: B1289155

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methyl-2-oxovaleric acid, a significant metabolite in branched-chain amino acid metabolism.
While the initial inquiry referenced CAS number 31865-25-5, which corresponds to Benzyl 6-
oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the core request for in-depth spectroscopic
data (NMR, IR, MS) is substantially more aligned with the readily available and scientifically
rich data for 3-Methyl-2-oxovaleric acid. This guide will, therefore, focus on the latter, providing
a detailed exploration of its spectral characteristics to support research and development
endeavors.

3-Methyl-2-oxovaleric acid, also known as a-keto-[3-methylvaleric acid, is a key intermediate in
the catabolism of isoleucine.[1][2][3] Its accumulation is a hallmark of Maple Syrup Urine
Disease (MSUD), a rare but serious inherited metabolic disorder.[2][4][5] Understanding its
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molecular structure and properties through spectroscopic analysis is crucial for diagnostic

applications, disease monitoring, and the development of potential therapeutic interventions.
This guide will delve into the practical aspects of acquiring and interpreting Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this pivotal molecule.

I. Physicochemical Properties and Structural
Elucidation

A foundational understanding of the physicochemical properties of 3-Methyl-2-oxovaleric acid is
essential for designing appropriate analytical methodologies.

Property Value Source
Molecular Formula CeH1003 [1]
Molecular Weight 130.14 g/mol [4]
IUPAC Name 3-Methyl-2-oxopentanoic acid [4]
Water Solubility 9.86 g/L [31[6]
logP 1.0 [3][6]
pKa (Strongest Acidic) 3.52 [31[6]

The structural formula of 3-Methyl-2-oxovaleric acid is presented below:

This structure, featuring a carboxylic acid group, a ketone, and a chiral center at the C3
position, dictates the spectroscopic signatures that will be explored in the subsequent sections.

Il. Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 3-Methyl-2-oxovaleric acid, both *H and *C NMR provide invaluable structural
information.

'H NMR Spectroscopy
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The *H NMR spectrum of 3-Methyl-2-oxovaleric acid is characterized by distinct signals
corresponding to the different proton environments in the molecule.

Predicted *H NMR Data:

Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
~0.9 Triplet 3H -CH2-CHs
~1.1 Doublet 3H -CH(CH3)-
~1.6 Multiplet 2H -CH2-CHs
~3.2 Multiplet 1H -CH(CH5)-
~10.0 Singlet 1H -COOH

Note: Predicted chemical shifts can vary based on the solvent and prediction software used.

Experimental Protocol: tH NMR Acquisition

A standardized protocol for acquiring a high-quality *H NMR spectrum of 3-Methyl-2-oxovaleric
acid is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-oxovaleric acid in 0.6 mL
of a deuterated solvent (e.g., CDCls, D20, or DMSO-ds). The choice of solvent is critical as it
can influence the chemical shifts, particularly of the acidic proton.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal
signal dispersion and resolution.

e Acquisition Parameters:
o Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

o Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., O-
12 ppm).
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o Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an
adequate signal-to-noise ratio.

o Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure
guantitative integration.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by
Fourier transformation. Phase and baseline correct the resulting spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted 3C NMR Data:

Chemical Shift (ppm) Assignment
~11.0 -CHz2-CHs
~16.0 -CH(CHs3)-
~25.0 -CH2-CHs
~45.0 -CH(CHs3)-
~165.0 -COOH
~200.0 >C=0

Note: Predicted chemical shifts can vary.

Experimental Protocol: 33C NMR Acquisition

o Sample Preparation: Use the same sample prepared for *H NMR analysis.

 Instrumentation: A high-field NMR spectrometer is recommended.

e Acquisition Parameters:
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o Pulse Sequence: A standard proton-decoupled 13C experiment (e.g., 'zgpg30') is used to
obtain a spectrum with singlets for each carbon.

o Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-220
ppm).

o Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for
13C NMR due to the low natural abundance of the 13C isotope.

o Data Processing: Process the FID similarly to the *H NMR data.

The following diagram illustrates the general workflow for NMR analysis:

Sample Preparation

Click to download full resolution via product page
Caption: General workflow for NMR spectroscopic analysis.

lll. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Key IR Absorption Bands for 3-Methyl-2-oxovaleric Acid:
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Wavenumber (cm~—?) Functional Group Vibration Type
2500-3300 (broad) O-H (Carboxylic Acid) Stretching
~1760 C=0 (Carboxylic Acid) Stretching
~1710 C=0 (Ketone) Stretching
2850-3000 C-H (Alkyl) Stretching
~1465 C-H (Alkyl) Bending

~1375 C-H (Alkyl) Bending

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or
liquid sample.

Sample Preparation: Place a small amount of 3-Methyl-2-oxovaleric acid (as a solid or neat
liquid) directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

Data Acquisition:
o Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

o Sample Scan: Record the spectrum of the sample. The instrument software will
automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

IV. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It is a highly sensitive technique used for molecular weight determination and structural
elucidation.
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Expected Mass Spectral Data:

e Molecular lon Peak ([M]* or [M-H]~): For the neutral molecule (CeéH1003), the monoisotopic
mass is approximately 130.06 g/mol .[4]

o In positive ion mode (e.g., ESI+), a protonated molecule [M+H]* at m/z 131.07 might be
observed.

o In negative ion mode (e.g., ESI-), a deprotonated molecule [M-H]~ at m/z 129.05 is
commonly observed.[2]

o Fragmentation Pattern: The fragmentation pattern provides valuable information about the
molecular structure. Common fragmentation pathways for 3-Methyl-2-oxovaleric acid in GC-
MS (after derivatization) or LC-MS/MS include:

o Loss of CO:z (44 Da) from the carboxyl group.
o Cleavage of the C-C bonds adjacent to the carbonyl groups.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

[1]

» Derivatization: A common method is silylation, for example, using N,O-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton to a trimethylsilyl
(TMS) group.

e GC Separation:
o Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

o Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher
temperature (e.g., 250°C) to elute the derivatized analyte.

e MS Detection:

o lonization: Electron lonization (El) at 70 eV is typically used.
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o Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds like 3-Methyl-2-
oxovaleric acid without the need for derivatization.

e LC Separation:
o Column: A reversed-phase C18 column is typically used.

o Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and
ionization efficiency.

e MS Detection:

o lonization: Electrospray lonization (ESI) is the most common technique, used in either
positive or negative ion mode.

o Mass Analyzer: Tandem mass spectrometry (MS/MS) on instruments like a triple
quadrupole (QgQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be
used for fragmentation studies and sensitive quantification.

The following diagram outlines a typical LC-MS workflow:

Caption: A generalized workflow for LC-MS analysis.

V. Conclusion

The spectroscopic analysis of 3-Methyl-2-oxovaleric acid through NMR, IR, and MS provides a
detailed and complementary understanding of its molecular structure and properties. This guide
has outlined the key spectral features and provided standardized protocols for data acquisition
and interpretation. For researchers in drug development and metabolic disease, a thorough
grasp of these analytical techniques is indispensable for advancing our knowledge of this
crucial metabolite and its role in human health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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